molecular formula C13H18FN3O B7556704 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea

3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea

Cat. No. B7556704
M. Wt: 251.30 g/mol
InChI Key: TUBVGNHLSLSOEU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPV-1 is a piperidine derivative that belongs to the class of urea compounds. This compound has been extensively studied for its pharmacological properties and has been found to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea have been extensively studied in various in vitro and in vivo models. The compound has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and dementia. Additionally, 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its potent inhibitory activity against various enzymes involved in the regulation of physiological processes. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One of the areas of interest is the development of novel therapeutics for Alzheimer's disease and dementia. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel antidepressant drugs. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression, making it a promising candidate for the development of novel antidepressant drugs. Additionally, the development of novel delivery systems for 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea can improve its solubility and bioavailability, making it easier to administer in vivo.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 4-fluoroaniline with 1-methylpiperidin-4-ylisocyanate. The reaction proceeds under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes, and their dysregulation is associated with various diseases such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

3-(4-fluorophenyl)-1-methyl-1-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-17(12-6-8-15-9-7-12)13(18)16-11-4-2-10(14)3-5-11/h2-5,12,15H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVGNHLSLSOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea

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